1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

説明

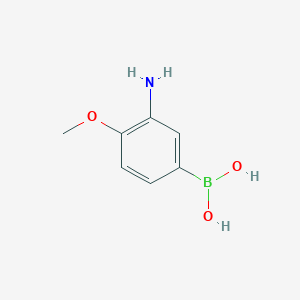

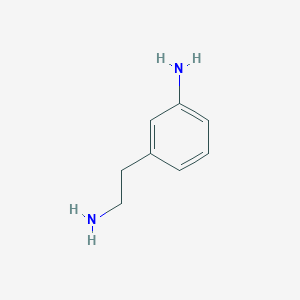

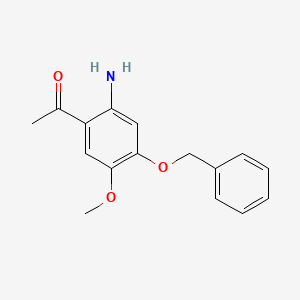

“1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H16F3NO . It has a molecular weight of 259.26700 .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is represented by the InChI code: 1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 .科学的研究の応用

Pharmacology

In pharmacology, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is explored for its potential as a building block for the synthesis of various pharmacologically active compounds. Its trifluoromethyl group is particularly of interest due to its ability to improve the bioavailability and metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its piperidine core is a common motif in many organic molecules, and the presence of the benzyl and trifluoromethyl groups allows for further functionalization through various organic reactions .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is utilized for the design of new drug candidates. It can be modified to create derivatives with potential antiviral, antibacterial, or antipsychotic activities. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their biological targets .

Chemical Engineering

Chemical engineers may use 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in process development and optimization. Its stable structure under various conditions makes it suitable for large-scale synthesis and production of fine chemicals .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially in systems where piperidine-based structures are substrates or inhibitors of enzymes. It can help in understanding the role of fluorinated compounds in biological systems .

Materials Science

The inclusion of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in materials science research could lead to the development of new materials with unique properties, such as enhanced durability or chemical resistance, due to the presence of the trifluoromethyl group .

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFZOQIFUMKHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)